2-Bromo-2'-chlorobenzophenone

Description

Significance and Research Context of Halogenated Benzophenones

The presence of halogen atoms in the benzophenone (B1666685) scaffold is a key determinant of their chemical behavior. Halogens, being electronegative, can alter the electron density of the aromatic rings and the carbonyl group, thereby influencing the molecule's reactivity in various chemical transformations. For instance, the carbon-halogen bond can serve as a reactive site for cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures.

Furthermore, halogenated benzophenones are of interest in medicinal chemistry and materials science. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In materials science, these compounds can serve as precursors or building blocks for polymers and other advanced materials with tailored properties. Research into di-halogenated benzophenone derivatives, in particular, explores the combined electronic and steric effects of multiple halogen substituents. oregonstate.edu

Overview of 2-Bromo-2'-chlorobenzophenone in Contemporary Organic Chemistry Research

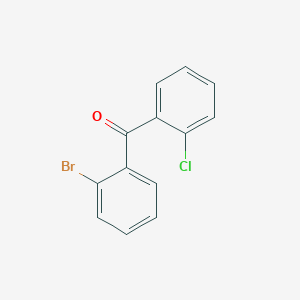

This compound is a di-halogenated benzophenone with a bromine atom on one phenyl ring and a chlorine atom on the other, both at the ortho position relative to the carbonyl bridge. This specific substitution pattern imparts a unique set of properties that make it a subject of interest in specialized areas of organic synthesis.

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in synthetic chemistry. The presence of two different halogens offers the possibility of selective reactivity in sequential cross-coupling reactions, allowing for the stepwise introduction of different functional groups.

The synthesis of such halogenated benzophenones is often achieved through methods like the Friedel-Crafts acylation. asianpubs.org This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound, this could theoretically involve the reaction of 2-bromobenzoyl chloride with chlorobenzene (B131634) or 2-chlorobenzoyl chloride with bromobenzene (B47551). However, specific, optimized synthetic protocols for this exact compound are not readily found in mainstream chemical literature, which is often dominated by its amino-substituted analog, 2-Amino-5-bromo-2'-chlorobenzophenone (B138813).

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C13H8BrClO | 300.56 | Bromo and Chloro at ortho positions |

| 2-Amino-5-bromo-2'-chlorobenzophenone | C13H9BrClNO | 310.58 | Amino, Bromo, and Chloro substituents |

| 4-Bromo-4'-chlorobenzophenone | C13H8BrClO | 300.56 | Bromo and Chloro at para positions |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWXJADNYWGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393347 | |

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525561-42-6 | |

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 2 Chlorobenzophenone

Established Synthetic Routes and Precursors

Friedel-Crafts Acylation Approaches

A cornerstone in the synthesis of benzophenones, including 2-bromo-2'-chlorobenzophenone, is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net For the synthesis of this compound, this can be approached in two primary ways:

Acylation of chlorobenzene (B131634) with 2-bromobenzoyl chloride: In this route, 2-bromobenzoyl chloride is the acylating agent that reacts with chlorobenzene. The Lewis acid catalyst activates the acyl chloride, facilitating the attack by the chlorobenzene ring.

Acylation of bromobenzene (B47551) with 2-chlorobenzoyl chloride: Conversely, 2-chlorobenzoyl chloride can be used to acylate bromobenzene.

A general representation of the Friedel-Crafts acylation for a related compound is the synthesis of 2-bromo-4'-chloro-3'-methylbenzophenone, which involves the acylation of 2-bromo-4'-chloro-3'-methylbenzene with benzoyl chloride using AlCl₃ as a catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Bromobenzoyl chloride | Chlorobenzene | AlCl₃ | This compound |

| 2-Chlorobenzoyl chloride | Bromobenzene | AlCl₃ | This compound |

| 2-bromo-4'-chloro-3'-methylbenzene | Benzoyl chloride | AlCl₃ | 2-Bromo-4'-chloro-3'-methylbenzophenone |

Condensation Reactions for Benzophenone (B1666685) Core Formation

Condensation reactions provide an alternative pathway to the benzophenone core. One such method involves the reaction of an organometallic reagent, like a Grignard reagent, with a suitable benzaldehyde (B42025) or benzoic acid derivative. For instance, the synthesis of 2-hydroxymethyl-4-bromo-4'-chloro-benzophenone was achieved by reacting a Grignard solution prepared from p-chlorobromobenzene with 5-bromophthalide. prepchem.com

Strategies for Selective Halogenation (Bromine and Chlorine Incorporation)

The introduction of bromine and chlorine atoms at specific positions on the benzophenone scaffold is critical. This can be achieved either by starting with pre-halogenated precursors in a Friedel-Crafts reaction or by halogenating the benzophenone molecule itself.

Selective halogenation of aromatic compounds often relies on directing group effects and carefully chosen halogenating agents. For instance, electrophilic aromatic substitution reactions are a common method for introducing halogens onto a benzene (B151609) ring. mdpi.com The existing substituents on the ring will direct the incoming halogen to a specific position (ortho, meta, or para).

In the context of synthesizing this compound, the use of 2-bromobenzoyl chloride and chlorobenzene (or vice-versa) in a Friedel-Crafts reaction is a direct method for incorporating the halogens.

More advanced techniques for selective halogenation include visible-light-induced photocatalytic methods. mdpi.comresearchgate.net These methods offer mild reaction conditions and can provide high regioselectivity. For example, photocatalytic halogenation can be used for the chlorination and bromination of various organic compounds. mdpi.comresearchgate.net While not specifically detailed for this compound in the provided results, these modern methods represent a potential strategy for its synthesis. Reductive halogenation of α,β-unsaturated ketones using reagents like N-halosuccinimides also provides a pathway to α-haloketones. organic-chemistry.org

Advanced Synthetic Approaches and Catalytic Systems

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Coupling Reactions)

Modern organic synthesis has increasingly relied on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to form carbon-carbon bonds. These methods offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a prominent example. chemie-brunschwig.chchemie-brunschwig.ch

For the synthesis of benzophenone derivatives, palladium-catalyzed reactions can be employed. For instance, palladium-catalyzed carbonylation of 2-bromoanilines with 2-halobenzaldehydes has been shown to be an efficient method for synthesizing functionalized isoindolinones, which are structurally related to benzophenones. nih.gov Another example is the palladium-catalyzed synthesis of 2-aminobenzophenones from 2-aminobenzonitriles and arylboronic acids. asianpubs.org

A plausible, though not explicitly documented, route to this compound using palladium catalysis could involve a Suzuki coupling between 2-bromophenylboronic acid and 2-chlorobenzoyl chloride, or a similar coupling strategy. The development of palladium catalysts and ligands continues to expand the scope of these reactions. researchgate.netrptu.de

| Coupling Partners | Catalyst System | Product Type |

| 2-Bromoanilines and 2-halobenzaldehydes | Palladium catalyst | Functionalized isoindolinones nih.gov |

| 2-Aminobenzonitriles and arylboronic acids | Palladium catalyst | 2-Aminobenzophenones asianpubs.org |

| Aryl halides and organotin compounds (Stille coupling) | Palladium catalyst | Aryl ketones chemie-brunschwig.ch |

Novel Reagent Development in Benzophenone Synthesis

The development of novel reagents aims to improve the efficiency, selectivity, and environmental friendliness of synthetic processes. In benzophenone synthesis, reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) have been used for the synthesis of benzophenone derivatives from carboxylic acids. nih.gov

Organocatalysis has also emerged as a powerful tool. For example, organocatalyst- and reagent-controlled selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks has been achieved through cascade benzannulation reactions under green conditions. rsc.org

Furthermore, the use of visible-light photocatalysis with novel photocatalysts represents a significant advancement. mdpi.comresearchgate.net These systems can activate substrates under mild conditions, enabling selective halogenations and other transformations relevant to the synthesis of complex molecules like this compound. mdpi.comresearchgate.net

Green Chemistry Principles in Halogenated Benzophenone Synthesis

The synthesis of halogenated benzophenones, including this compound, has traditionally relied on methods that are effective but often raise environmental and safety concerns. The application of the twelve principles of green chemistry offers a framework for developing more sustainable and environmentally benign synthetic routes. These principles address various aspects of a chemical process, from the choice of starting materials to the final product's lifecycle.

A primary focus for greening the synthesis of this compound is the improvement of the classical Friedel-Crafts acylation reaction. researchgate.netresearchgate.net This reaction is a cornerstone for creating the benzophenone scaffold but traditionally uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are hazardous and generate significant waste. researchgate.netbyjus.com Green approaches aim to replace these with more environmentally friendly and recyclable catalysts.

Another key area is the use of safer solvents or the elimination of solvents altogether. tandfonline.com Many organic solvents are volatile, flammable, and toxic, contributing to air pollution and health risks. Research into solvent-free reaction conditions, often coupled with alternative energy sources like microwave irradiation, has shown promise in reducing the environmental impact of organic synthesis. tandfonline.comscispace.com

Furthermore, improving the atom economy of the synthesis is a fundamental goal of green chemistry. This involves designing reactions that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Alternative synthetic strategies that move beyond traditional acylation are also being explored to enhance efficiency and reduce the use of hazardous reagents. sciensage.info The application of these principles not only leads to a reduced environmental footprint but can also result in more efficient and cost-effective manufacturing processes. google.com

Application of Green Solvents and Catalysts

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste. In the context of synthesizing this compound, moving away from traditional chlorinated solvents is a priority. Greener alternatives include water, supercritical fluids, and bio-based solvents. For Friedel-Crafts type reactions, ionic liquids have been explored as dual catalyst-solvent systems, although their "greenness" is a subject of ongoing debate regarding their synthesis and biodegradability. asianpubs.org

More significantly, the development of green catalysts is paramount. For Friedel-Crafts acylation, solid acid catalysts are a promising alternative to traditional Lewis acids. dokumen.pub These include zeolites, metal oxides, and heteropoly acids, which are often less corrosive, easier to handle, and can be separated from the reaction mixture and reused, reducing waste and cost. researchgate.netdokumen.pub For example, tungstophosphoric acid supported on MCM-41 has been shown to be effective for the synthesis of 4-methoxybenzophenone, suggesting its potential applicability to other substituted benzophenones. researchgate.net

The following table summarizes some green catalytic systems that could be adapted for the synthesis of this compound:

| Catalyst System | Acylating Agent | Substrate(s) | Key Advantages |

| Indium Triflate (In(OTf)₃) | Benzoyl chlorides | Alkylbenzenes | High efficiency, solvent-free conditions, rapid reaction with microwave heating. tandfonline.com |

| Tungstophosphoric Acid on MCM-41 | Benzoic acid | Anisole | High conversion and selectivity, reusable catalyst. researchgate.net |

| Antimony Pentahalide (SbCl₅) | Chlorobenzoyl chloride | Chlorobenzene | Environmentally friendly, avoids additional separation steps, high yield. google.com |

| Zinc Oxide (ZnO) | Acid chlorides | Anisole, Chlorobenzene | Low-cost, eco-friendly, solvent-free at room temperature. researchgate.net |

Alternative Energy Sources: Microwave and Ultrasound

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance the green credentials of a synthetic process. Microwave-assisted organic synthesis, for instance, often leads to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comscispace.com In the context of Friedel-Crafts acylation for producing benzophenones, microwave heating under solvent-free conditions with a catalyst like indium triflate has been demonstrated to be highly efficient. tandfonline.com This approach not only accelerates the reaction but also aligns with the principles of energy efficiency and waste prevention.

Ultrasound is another energy source that can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. While specific applications to this compound are not widely documented, its use in other organic syntheses suggests potential benefits in terms of reducing reaction times and improving yields.

A hypothetical comparison of a traditional versus a microwave-assisted synthesis for a halogenated benzophenone is presented below:

| Parameter | Traditional Heating Method | Microwave-Assisted Method |

| Reaction Time | Several hours | Minutes tandfonline.com |

| Solvent | Often requires high-boiling, hazardous solvents | Can often be performed solvent-free tandfonline.com |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and direct heating |

| Yield | Variable, can be moderate to good | Often higher yields are achieved tandfonline.com |

| By-product Formation | Can be significant | Often reduced due to shorter reaction times and controlled heating |

Atom Economy and Waste Reduction

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional syntheses, such as Friedel-Crafts acylation using a stoichiometric amount of AlCl₃, often have poor atom economy due to the large amount of catalyst that is consumed and becomes waste.

To improve atom economy in the synthesis of this compound, several strategies can be employed:

Use of Catalytic Reagents: Employing a true catalyst that can be used in small amounts and recycled is crucial. researchgate.net

Alternative Acylating Agents: While acyl chlorides are common, using carboxylic acids or anhydrides as acylating agents can sometimes offer a better atom economy, although they may require more forcing conditions. researchgate.netgoogle.com

Alternative Synthetic Routes: Exploring pathways other than Friedel-Crafts acylation can also lead to improved atom economy. For example, the oxidation of a corresponding diphenylmethane (B89790) derivative would, in principle, have a high atom economy. The oxidation of benzhydrols to benzophenones using a phase transfer catalyst is another selective method with high yields. sciensage.info

The development of synthetic methods that generate minimal waste is a core tenet of green chemistry. This involves not only maximizing atom economy but also choosing reagents and reaction conditions that minimize the production of by-products and facilitate the separation and purification of the target molecule.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 2 Chlorobenzophenone

Mechanistic Investigations of Reactivity

The reactivity of 2-bromo-2'-chlorobenzophenone is characterized by its susceptibility to both nucleophilic and electrophilic attacks, as well as the chemical modifications of its central carbonyl functionality.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The presence of bromine and chlorine atoms on the phenyl rings makes this compound a substrate for nucleophilic substitution reactions. The relative reactivity of the C-Br and C-Cl bonds is a key consideration in these transformations. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond, making the bromo-substituted ring the more likely site for initial nucleophilic attack.

The reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. A strong nucleophile and a polar aprotic solvent would favor an SN2 mechanism, characterized by a backside attack on the carbon atom bonded to the halogen. Conversely, conditions that promote the formation of a carbocation intermediate, such as a polar protic solvent and a weaker nucleophile, could lead to an SN1-type mechanism. However, the formation of aryl cations is generally disfavored, making direct SN1 substitution on the aromatic ring less common.

More prevalent are nucleophilic aromatic substitution (SNAr) mechanisms, which are facilitated by the electron-withdrawing nature of the carbonyl group. This is particularly relevant for positions ortho and para to the carbonyl. In the case of this compound, the halogens are positioned to influence the electrophilicity of the aromatic rings, making them susceptible to attack by strong nucleophiles.

Electrophilic Substitution Reactions and Regioselectivity Studies

Electrophilic aromatic substitution on the benzophenone (B1666685) core is influenced by the directing effects of the existing substituents. The carbonyl group is a deactivating, meta-directing group. The halogen atoms are also deactivating but are ortho, para-directing. The interplay of these effects determines the position of incoming electrophiles.

A proposed two-step mechanism for electrophilic substitution involves the initial formation of a positively charged arenium ion intermediate, which is stabilized by resonance. libretexts.orglibretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. libretexts.orglibretexts.org

Oxidation and Reduction Chemistry of the Carbonyl Group

The carbonyl group of this compound is a key site for chemical transformations. It can be readily reduced to a secondary alcohol, (2-bromophenyl)(2'-chlorophenyl)methanol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the aryl halides.

Conversely, while the carbonyl group in a benzophenone is already in a relatively high oxidation state, further oxidation of the molecule would typically involve cleavage of the aromatic rings under harsh conditions. However, the hydroxyl group of the corresponding reduced alcohol can be oxidized back to the ketone.

Coupling Reactions and Derivative Formation

The halogen atoms on this compound serve as handles for a variety of coupling reactions, enabling the synthesis of more complex molecular architectures and functionalized derivatives.

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (in this case, the bromo or chloro-substituted positions) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. thermofisher.com This method is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. thermofisher.com

Heck Reaction: While less common for aryl halides like this, under specific conditions, the Heck reaction could be employed to couple the aryl halide with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt.

Grignard Reagents: The reaction of this compound with organomagnesium compounds (Grignard reagents) can lead to the formation of tertiary alcohols via nucleophilic addition to the carbonyl group. thermofisher.com

The selective reaction at the C-Br bond over the C-Cl bond is often achievable due to the higher reactivity of the former in many palladium-catalyzed coupling reactions.

Heteroatom Functionalization Reactions

The carbon-halogen bonds in this compound can also be replaced with bonds to various heteroatoms, leading to a wide range of functionalized derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. By reacting this compound with primary or secondary amines, aminated benzophenone derivatives can be synthesized.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds, for example, by reacting the aryl halide with an alcohol or an amine at elevated temperatures. thermofisher.com

Synthesis of Ethers and Thioethers: Nucleophilic substitution with alkoxides or thiolates can lead to the formation of the corresponding aryl ethers and thioethers.

The ability to selectively functionalize one of the halogenated positions opens up pathways for the synthesis of a diverse array of complex molecules with potential applications in various fields of chemical research.

Photochemical Reactivity and Mechanisms of this compound

The photochemical behavior of benzophenones is a well-documented area of organic chemistry, characterized by the reactivity of the carbonyl group upon absorption of ultraviolet light. For substituted benzophenones such as this compound, the presence of halogen atoms on the aromatic rings significantly influences the electronic properties and, consequently, the photochemical reaction pathways. The halogen substituents enhance the molecule's electrophilicity compared to unsubstituted benzophenone. While specific studies on this compound are limited, its reactivity can be inferred from extensive research on related halogenated benzophenone derivatives.

Photoreduction Processes and Radical Intermediates

A hallmark reaction of benzophenones upon UV irradiation in the presence of a hydrogen-donating solvent (like isopropanol) is photoreduction, leading to the formation of a benzopinacol (B1666686). This process is initiated by the excitation of the benzophenone molecule to an excited state, which then abstracts a hydrogen atom from the solvent.

The fundamental mechanism involves the following steps:

Excitation: The benzophenone molecule absorbs a photon (hν), promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π*-orbital of the carbonyl group, forming an excited singlet state (S1).

Intersystem Crossing: The S1 state rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T1).

Hydrogen Abstraction: The triplet state, which has a diradical character, abstracts a hydrogen atom from a suitable donor (R-H), typically the solvent, to form a ketyl radical.

Dimerization: Two ketyl radicals then combine to form the final benzopinacol product.

Studies on analogous compounds confirm this pathway. For instance, the photochemical reduction of 4-chloro-4'-methylbenzophenone (B188998) in a solution of isopropanol (B130326) and acetonitrile, catalyzed by acetic acid, was attempted to produce a benzopinacol. oregonstate.edu Similarly, the photoreduction of 4-bromo-4'-fluorobenzophenone (B1329429) to its corresponding benzopinacol has been studied, demonstrating the typical reactivity of halogenated benzophenones. oregonstate.edu The formation of the ketyl radical intermediate is a critical step in this dimerization process. mdpi.com These reactions highlight the general propensity of halogen-substituted benzophenones to form radical intermediates and undergo photoreduction.

Table 1: Photoreduction Studies of Related Halogenated Benzophenones

| Compound | Reaction Type | Product | Source(s) |

|---|---|---|---|

| 4-Chloro-4'-methylbenzophenone | Photochemical Reduction | Benzopinacol | oregonstate.edu |

| 4-Bromo-4'-fluorobenzophenone | Photochemical Reduction | Substituted Benzopinacol | oregonstate.edu |

| 4-Chlorobenzophenone | Photochemical Reduction | 1,2-diphenyl-1,2-bis-(4-chlorophenyl)-ethanediol | oregonstate.edu |

Studies of Excited States and Triplet State Photochemistry

The photochemistry of benzophenones is dominated by the chemistry of their triplet excited state. Upon absorption of UV light, benzophenones exhibit both n-π* and π-π* electronic transitions. oregonstate.edu However, the n-π* transition is particularly important for their photochemical reactivity.

Following excitation to the first excited singlet state (S1, n-π), benzophenones undergo very rapid and highly efficient intersystem crossing to the lowest triplet state (T1, n-π). This T1 state is relatively long-lived, allowing it to participate in intermolecular reactions. The energy and lifetime of this triplet state are key parameters governing its reactivity. For example, studies on 4,4'-disubstituted benzophenones show that triplet lifetimes can vary significantly depending on the substituent, from picoseconds to milliseconds. researchgate.net

Research on 4-bromo-4'-chlorobenzophenone has specifically investigated the n-π* singlet-triplet transition in the solid state, providing insight into its excited state properties. acs.org The triplet state of benzophenones can be studied using techniques like phosphorescence spectroscopy, which measures the light emitted as the molecule relaxes from the T1 state back to the ground state (S0). The phosphorescence lifetime of (4-chlorophenyl)(4-propylphenyl)methanone was determined to be 6.44 ms (B15284909) in a frozen glass matrix. oregonstate.edu

The triplet state can be deactivated (quenched) through several mechanisms, including:

Triplet-Triplet Annihilation: Interaction between two triplet-state molecules.

Energy Transfer: Transfer of energy to another molecule with a lower triplet energy. mdpi.com

Electron Transfer: The excited benzophenone can act as an electron acceptor, as seen in the interaction between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate, which can lead to the formation of a radical anion. mdpi.com

The quenching rate constants for the triplet states of various 4,4'-disubstituted benzophenones show a strong correlation with the electronic properties of the substituents, indicating that charge transfer plays a significant role in their deactivation. researchgate.net

Table 2: Photophysical Properties of Related Benzophenone Derivatives

| Compound | Property | Observation/Value | Solvent/Conditions | Source(s) |

|---|---|---|---|---|

| 4-Bromo-4'-chlorobenzophenone | Electronic Transition | Study of n-π* singlet-triplet transition | Orientationally disordered solid | acs.org |

| (4-Chlorophenyl)(4-propylphenyl)methanone | Phosphorescence Lifetime (T1) | 6.44 ms | EPA glass (frozen) | oregonstate.edu |

| 4,4'-Dichlorobenzophenone | Electronic Transitions | n-π* and π-π* transitions studied | EPA (polar) and Methylcyclohexane (non-polar) at 77 K | oregonstate.edu |

| 4-Carboxybenzophenone | Triplet State Interaction | Quenched by 2-Naphthalene Sulfonate via energy/electron transfer | Aqueous solution | mdpi.com |

Advanced Spectroscopic Characterization Techniques for 2 Bromo 2 Chlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-Bromo-2'-chlorobenzophenone. The non-symmetrical substitution pattern results in a complex but interpretable set of spectra, where each proton and carbon atom in the molecule is chemically distinct.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural verification.

The ¹H NMR spectrum is expected to show eight distinct signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. Each proton on the two phenyl rings is chemically non-equivalent due to the influence of the ortho-halogen substituents and the twisted conformation of the benzophenone (B1666685) core. The protons ortho to the carbonyl group and those adjacent to the halogens will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides a map of the carbon skeleton. It should display a total of 13 signals: one for the carbonyl carbon and twelve for the aromatic carbons. The carbonyl carbon signal is characteristically found in the downfield region, around δ 190–200 ppm, confirming the ketone functionality. The two carbons directly bonded to the halogens (C-Br and C-Cl) will also have distinct chemical shifts, alongside the ten other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| Aromatic Protons (8H) | 7.0 - 8.0 | Complex multiplets due to ortho, meta, and para couplings. |

| Carbonyl Carbon (C=O) | 193 - 198 | Characteristic downfield shift for a diaryl ketone. |

| Aromatic Carbons (12C) | 120 - 140 | Includes signals for carbons bearing H, Br, Cl, and the other phenyl-carbonyl group. |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Definitive Proton and Carbon Assignments

While 1D NMR suggests the structure, 2D NMR experiments are indispensable for definitive assignments by revealing through-bond correlations. oregonstate.edu

COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling networks. It would show distinct sets of correlations for the four protons on the 2-bromophenyl ring and the four protons on the 2-chlorophenyl ring, allowing for the unambiguous assignment of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the direct assignment of all eight protonated aromatic carbons based on the previously established proton assignments from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular structure by showing correlations between protons and carbons over two to three bonds. columbia.edu Key expected correlations would be from the aromatic protons to the central carbonyl carbon, unequivocally confirming the benzophenone framework. Furthermore, long-range correlations from protons to the halogen-substituted carbons and the quaternary carbons linking the rings to the carbonyl group would provide the final, definitive proof of the 2-bromo and 2'-chloro substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct evidence for the presence of its key functional groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for identifying the primary functional groups. The spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed in the range of 1660-1680 cm⁻¹ for diaryl ketones. Other significant absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of sharp peaks between 1450 and 1600 cm⁻¹ corresponding to aromatic C=C ring stretching. The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region (below 800 cm⁻¹), with the C-Br stretch generally occurring at a lower wavenumber than the C-Cl stretch. docbrown.info

Table 2: Characteristic IR/FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O | Stretch | 1660 - 1680 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl | Stretch | 680 - 800 | Medium-Strong |

| C-Br | Stretch | 550 - 650 | Medium-Strong |

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While the C=O stretch is also Raman active, the spectrum often provides clearer information on the non-polar parts of the molecule. The symmetric vibrations of the two aromatic rings are expected to produce strong and sharp signals. Raman spectroscopy is particularly useful for observing the low-frequency C-Br and C-Cl stretching modes, which can confirm the presence of both halogens. polco.com.co Analysis of the full Raman spectrum, often aided by computational calculations, can lead to a detailed assignment of the compound's normal vibrational modes. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system within this compound. The spectrum is characterized by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the extensive conjugated system formed by the two phenyl rings and the carbonyl group. For substituted benzophenones, these transitions typically result in strong absorption bands in the 250-350 nm region.

n → π* Transitions: This is a lower-intensity absorption occurring at a longer wavelength, typically in the 330-360 nm range. It arises from the promotion of a non-bonding electron (from a lone pair on the carbonyl oxygen) to a π* antibonding orbital.

The presence of the bromine and chlorine atoms (auxochromes) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone, due to their electronic effects on the aromatic system.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Wavelength Range (λmax) | Molar Absorptivity (ε) | Orbital Origin |

| π → π | 250 - 350 nm | High (>10,000 M⁻¹cm⁻¹) | Promotion of electrons from the conjugated aromatic and carbonyl π system. |

| n → π | 330 - 360 nm | Low (<1,000 M⁻¹cm⁻¹) | Promotion of a non-bonding electron from the carbonyl oxygen. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for determining its fragmentation pathways under electron impact. The presence of both bromine and chlorine, each with two significant natural isotopes (⁷⁹Br, ⁸¹Br; ³⁵Cl, ³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak, which is a key characteristic for its identification.

The molecular ion region of the mass spectrum is expected to show a cluster of peaks due to the various combinations of these isotopes. The theoretical molecular weight of this compound is 298.96 g/mol (for C₁₃H₈BrClO with ⁷⁹Br and ³⁵Cl). The isotopic distribution will lead to prominent peaks at M, M+2, and M+4, with their relative intensities dictated by the natural abundances of the isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern that confirms the presence of one bromine and one chlorine atom.

Upon ionization, the molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of halogenated benzophenones is typically characterized by the cleavage of the carbon-halogen bonds and the bonds adjacent to the carbonyl group. chemguide.co.uklibretexts.org The principal fragmentation pathways for this compound are predicted to involve:

Loss of a bromine radical (•Br): This is often a favorable fragmentation step due to the relative weakness of the C-Br bond, leading to the formation of a [M-Br]⁺ cation.

Loss of a chlorine radical (•Cl): Similarly, cleavage of the C-Cl bond results in a [M-Cl]⁺ cation.

Cleavage at the carbonyl group: This can lead to the formation of several stable acylium ions (aroyl cations). The most prominent of these are expected to be the 2-bromobenzoyl cation and the 2-chlorobenzoyl cation.

Formation of phenyl cations: Subsequent loss of carbon monoxide (CO) from the acylium ions can produce the corresponding 2-bromophenyl and 2-chlorophenyl cations.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This table is generated based on established fragmentation principles for halogenated ketones.

| m/z (mass/charge ratio) | Proposed Ion Fragment | Formula of Fragment | Notes |

| 298/300/302 | [M]⁺ (Molecular Ion) | [C₁₃H₈BrClO]⁺ | Isotopic cluster due to Br and Cl. Base peak depends on isotopes. |

| 219/221 | [M-Br]⁺ | [C₁₃H₈ClO]⁺ | Loss of bromine radical. Isotopic pattern for one Cl atom remains. |

| 263/265 | [M-Cl]⁺ | [C₁₃H₈BrO]⁺ | Loss of chlorine radical. Isotopic pattern for one Br atom remains. |

| 183/185 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation. Isotopic pattern for one Br atom. |

| 139/141 | [ClC₆H₄CO]⁺ | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation. Isotopic pattern for one Cl atom. |

| 155/157 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ | 2-Bromophenyl cation, from loss of CO from [BrC₆H₄CO]⁺. |

| 111/113 | [ClC₆H₄]⁺ | [C₆H₄Cl]⁺ | 2-Chlorophenyl cation, from loss of CO from [ClC₆H₄CO]⁺. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (minor). |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation (minor). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, this technique reveals critical details about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly available, extensive data from closely related compounds like 2-bromobenzophenone (B80453) and 2-chlorobenzophenone (B131818) allows for a detailed prediction of its molecular structure. researchgate.netresearchgate.net The defining feature of ortho-substituted benzophenones is the significant steric hindrance caused by the substituents, which forces the two phenyl rings out of plane with the central carbonyl group. researchgate.netupc.edu

This results in a non-planar, twisted or "helicoidal" conformation. The molecular geometry is primarily defined by the two torsion angles between the phenyl rings and the plane of the carbonyl group (O=C-C-C). In 2-bromobenzophenone, these torsion angles are approximately -68.3° and -17.6°. researchgate.net The introduction of a bromine atom at the 2-position induces a much larger twist in the substituted ring compared to unsubstituted benzophenone. upc.edu It is expected that this compound would adopt a similar asymmetric, twisted conformation, with both the bromo-substituted and chloro-substituted rings being significantly rotated out of the plane of the central C=O group to minimize steric repulsion between the halogen atoms and the opposing phenyl rings.

Table 2: Comparison of Torsion Angles in Related Benzophenone Derivatives

| Compound | Torsion Angle 1 (°) (Substituted Ring) | Torsion Angle 2 (°) (Unsubstituted/Second Ring) | Reference |

| 2-Bromobenzophenone | -68.3 | -17.6 | researchgate.net |

| 2-Chlorobenzophenone | 58.7 | 30.0 | researchgate.net |

| This compound (Predicted) | Highly Twisted | Highly Twisted | N/A |

Polymorphism Studies and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in benzophenone derivatives. acs.orgnih.gov The study of polymorphism is crucial as different polymorphs can exhibit different physical properties. The closely related 2-bromobenzophenone is known to exhibit at least two polymorphic forms, a stable Form I and a metastable Form II, which provides a valuable model for understanding the potential behavior of this compound. researchgate.netupc.edu

Form I (stable): This form crystallizes in the monoclinic space group P2₁/a. researchgate.netupc.edu

Form II (metastable): This form, obtained from the melt, crystallizes in the monoclinic space group P2₁/c. upc.edu

Table 3: Crystallographic Data for the Polymorphs of 2-Bromobenzophenone

| Parameter | Form I (Stable) | Form II (Metastable) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | Data not specified in results | 8.4896 |

| b (Å) | Data not specified in results | 6.5438 |

| c (Å) | Data not specified in results | 20.253 |

| β (°) (Beta angle) | Data not specified in results | 104.452 |

| Volume (ų) | Data not specified in results | Calculable from cell parameters |

| Z (Molecules per unit cell) | 4 | 4 |

| Data for Form II measured at 200 K. upc.edu |

Computational Chemistry and Theoretical Studies of 2 Bromo 2 Chlorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic and geometric structure of molecules. For complex molecules like substituted benzophenones, these methods are invaluable.

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For substituted benzophenones, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are standard for optimizing molecular geometry. researchgate.netchemrevlett.cominpressco.com

A key structural feature of benzophenones is the dihedral angle between the two phenyl rings. Due to steric hindrance from substituents, these rings are not coplanar. In 2-Bromo-2'-chlorobenzophenone, the presence of a bromine and a chlorine atom at the ortho positions (2 and 2') would induce significant steric strain, forcing the phenyl rings into a twisted conformation. For similar substituted benzophenones, these dihedral angles typically range from 51 to 54 degrees. This non-planar structure has significant implications for the molecule's electronic properties, as it affects the conjugation between the phenyl rings and the carbonyl group. DFT calculations would also predict bond lengths, such as the C-Br and C-Cl bonds, which are expected to be around 1.90 Å and 1.75 Å, respectively, based on studies of related compounds.

Semi-Empirical and Ab Initio Methods for Molecular Modeling

Besides DFT, other quantum mechanical methods like semi-empirical and ab initio calculations are used for molecular modeling. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data but are computationally demanding. researchgate.net Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster for large molecules.

While specific studies on this compound using these methods are scarce, they are routinely applied to similar organic molecules. For instance, ab initio and DFT methods have been successfully used to study the structural and vibrational properties of various halogenated aromatic compounds. scispace.com These methods would be crucial in building a comprehensive model of the molecule's potential energy surface and exploring different conformational isomers.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

For a related compound, 5-Bromo-2'-chloro-2-hydroxybenzophenone, the HOMO-LUMO gap is reported to be in the range of 3.5 to 4.2 eV, indicating moderate reactivity. Theoretical studies on other derivatives like 2-amino-3-chlorobenzophenone have calculated HOMO-LUMO gaps around 3.77 eV. chemrevlett.com Based on this, the HOMO-LUMO gap for this compound can be expected to fall within a similar range.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of a molecule's reactivity. chemrevlett.comscispace.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-chlorobenzophenone | -6.048 | -2.276 | 3.773 | 3.773 | -4.162 | 2.292 | chemrevlett.com |

| 4-Fluoro-4'-hydroxybenzophenone | -6.780 | -2.359 | 4.421 | 2.211 | -4.570 | 4.717 | scispace.com |

Charge Distribution and Electrostatic Potential Surfaces (MEP)

The distribution of electron density in a molecule is crucial for predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. chemrevlett.comelixirpublishers.com In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show a significant negative potential around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. scispace.comresearchgate.net The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential. The halogen atoms, with their high electronegativity, would also influence the local electrostatic potential. Another technique, Natural Bond Orbital (NBO) analysis, can provide further details on charge distribution and intramolecular interactions, such as hyperconjugative effects that stabilize the molecule. wisc.edu

Prediction and Assignment of Vibrational Frequencies

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. ysu.am These calculations provide vibrational frequencies and intensities that can be compared with experimental data to assign specific spectral bands to the corresponding molecular vibrations. aip.org Calculated frequencies are often higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor for better agreement. ysu.am

For this compound, a theoretical vibrational analysis would identify key characteristic modes. These would include the carbonyl (C=O) stretching vibration, typically a strong band in the IR spectrum around 1650-1680 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies. Studies on similar molecules have assigned C-Cl stretching modes around 700 cm⁻¹. researchgate.net The various C-H and C-C stretching and bending modes of the phenyl rings would also be predicted, providing a complete theoretical spectrum that can aid in the experimental characterization of the compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3050 - 3150 | Stretching of the carbon-hydrogen bonds on the phenyl rings. ysu.am |

| C=O stretching | 1650 - 1680 | Stretching of the carbonyl group double bond, a very strong IR absorption. aip.org |

| C=C stretching (aromatic) | 1450 - 1600 | Stretching of the carbon-carbon bonds within the aromatic rings. |

| C-Cl stretching | 680 - 750 | Stretching of the carbon-chlorine bond. researchgate.net |

| C-Br stretching | 500 - 650 | Stretching of the carbon-bromine bond. |

Studies on Molecular Energetics and Conformational Analysis

The energetic landscape and conformational possibilities of this compound are dictated by the interplay of its electronic and steric properties. The presence of halogen atoms at the ortho positions of the two phenyl rings introduces significant steric hindrance, which is a defining factor in the molecule's three-dimensional structure.

Conformational Analysis: The most critical geometric parameter in benzophenone (B1666685) derivatives is the set of dihedral angles between the phenyl rings and the central carbonyl group (C-C(O)-C). Due to steric repulsion between the ortho-substituents (bromine and chlorine) and the hydrogen atoms on the adjacent rings, this compound is expected to adopt a distinctly non-planar conformation. This twisting is a known characteristic of substituted benzophenones. For example, crystallographic studies of 2-amino-5-chlorobenzophenone (B30270) show dihedral angles between the benzene (B151609) rings ranging from 53.7° to 59.8°. This deviation from planarity is crucial as it impacts the extent of π-conjugation across the molecule, thereby influencing its electronic and spectroscopic properties. The geometry of the molecule is optimized in computational studies to find the lowest energy conformer, which represents the most stable arrangement of the atoms.

Molecular Energetics: Computational methods, particularly DFT, are employed to calculate key energetic properties. These include the standard molar enthalpy of formation (ΔfH°), which indicates the energy change when the compound is formed from its constituent elements in their standard states, and the enthalpy of sublimation (Δcr^gH°), representing the energy required for the molecule to transition from the crystalline to the gaseous phase. While specific values for this compound are not readily available, studies on other chlorobenzophenones have successfully derived these values through a combination of combustion calorimetry and computational calculations using the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d) approach. These energetic parameters are fundamental for understanding the thermodynamic stability of the compound.

A representative table for conformational data, based on typical findings for ortho-substituted benzophenones, is presented below.

| Parameter | Description | Expected Value/Range | Significance |

| C-C-C-O Dihedral Angle | Torsion angle of the carbonyl group relative to one phenyl ring. | Varies | Defines the twist of the carbonyl bridge. |

| C-C-C-C Dihedral Angle | Torsion angle between the two phenyl rings. | 50° - 60° | Indicates the degree of non-planarity due to steric hindrance. |

| Bond Lengths (C-Br, C-Cl) | The distance between carbon and halogen atoms. | ~1.90 Å (C-Br), ~1.75 Å (C-Cl) | Standard values for aromatic C-halogen bonds. |

| Bond Angle (C-CO-C) | The angle of the central carbonyl bridge. | ~120° | Typical for sp² hybridized carbon. |

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Investigations

Noncovalent interactions (NCIs) play a critical role in the stabilization of molecular structures. In this compound, several types of NCIs are anticipated, including intramolecular halogen bonds and hydrogen bonds. Computational techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these weak interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule. For halogenated benzophenones, NBO calculations can identify stabilizing interactions, such as those between lone pair orbitals of the oxygen atom and antibonding orbitals of adjacent C-C or C-H bonds. nih.govresearchgate.net It can also reveal the nature of halogen bonding, where the electrophilic region on one halogen atom (the σ-hole) interacts with a nucleophilic region, such as the carbonyl oxygen or the π-system of the opposing ring. Studies on related molecules show that bromo and other halogen substituents can participate in such non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atomic interactions. Within this framework, the presence of a bond path between two atoms is a definitive indicator of an interaction. For weak interactions like hydrogen or halogen bonds, specific topological properties at the bond critical point (BCP) are analyzed. These properties include electron density (ρ(r)) and its Laplacian (∇²ρ(r)). Positive values of the Laplacian typically characterize "closed-shell" interactions, which encompass hydrogen bonds, halogen bonds, and van der Waals forces. DFT calculations can be used to model these interactions and predict their strength and nature. aip.org For this compound, QTAIM could be used to map and quantify intramolecular C-H···O hydrogen bonds and potential Br···O or Cl···π halogen bonds that contribute to its conformational stability.

| Interaction Type | Description | Computational Evidence |

| Halogen Bonding (e.g., C-Br···O=C) | An attractive interaction between an electrophilic region on the bromine atom and the nucleophilic carbonyl oxygen. | NBO and QTAIM analyses can confirm and quantify this interaction. |

| Hydrogen Bonding (e.g., C-H···O=C) | Weak interaction between an aromatic C-H bond and the carbonyl oxygen. | Confirmed in many benzophenone structures through electron density topology. |

| π-π Stacking | Intramolecular interaction between the electron clouds of the two phenyl rings. | Dependent on the dihedral angle; less likely with significant twisting. |

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules that exhibit strong nonlinear optical (NLO) responses are of great interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. targetmol.com The NLO properties of organic molecules are governed by their electronic structure, specifically the ease with which their electron clouds can be polarized by a strong external electric field. Asymmetric molecules with significant charge separation, often found in donor-acceptor systems, tend to have large NLO responses.

Theoretical calculations using DFT are a primary tool for predicting the NLO properties of new materials. nih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is the molecular property responsible for second-order NLO phenomena like second-harmonic generation.

The calculated NLO properties are often compared to those of a standard reference material, such as urea (B33335), to gauge their potential. scispace.com A significantly higher β value than urea indicates a promising NLO material.

Below is a representative table illustrating the kind of data generated from NLO computational studies, using values for a related substituted benzophenone as an example for comparison. scispace.com

| Parameter | Description | 4-fluoro-4-hydroxybenzophenone scispace.com | Urea (Reference) scispace.com | Significance |

| μ (Debye) | Dipole Moment | 1.171 | 1.373 | Measures the ground-state charge asymmetry. |

| α (esu) | Linear Polarizability | 1.403 x 10⁻³⁰ | 3.735 x 10⁻³¹ | Describes the linear response of the electron cloud to an electric field. |

| β (esu) | First Hyperpolarizability | 7.226 x 10⁻³⁰ | 0.337 x 10⁻³⁰ | Quantifies the second-order NLO response. A large value is desirable. |

The theoretical investigation of this compound using these computational methods would provide a detailed map of its molecular properties, guiding further experimental work and potential applications.

Intermolecular Interactions and Supramolecular Chemistry of 2 Bromo 2 Chlorobenzophenone

Halogen Bonding Interactions

Halogen bonding is a significant directional interaction involving halogen atoms, where an electrophilic region on the halogen, known as a sigma-hole (σ-hole), interacts attractively with a nucleophilic site on an adjacent molecule. rsc.orgencyclopedia.pub In 2-Bromo-2'-chlorobenzophenone, both the bromine and chlorine atoms can act as halogen bond donors.

A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, centered along the axis of the covalent bond (R-X). nih.govresearchgate.netwikipedia.org The formation and magnitude of this positive region are due to the anisotropic distribution of electron density on the halogen atom. encyclopedia.pubresearchgate.net The three pairs of unshared electrons create a belt of negative potential around the equator of the halogen, leaving the polar region, opposite the covalent bond, electron-deficient and thus positive. nih.govresearchgate.net

The properties of the σ-hole are influenced by the polarizability of the halogen atom and the electronegativity of the group it is bonded to. umich.eduacs.org

Polarizability: The size and positive potential of the σ-hole increase with the polarizability of the halogen atom, following the trend I > Br > Cl > F. encyclopedia.pubumich.edu Consequently, the bromine atom in this compound is expected to have a more prominent and more electropositive σ-hole than the chlorine atom.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups attached to the halogen-bearing carbon enhances the magnitude of the σ-hole. nih.govacs.org In this molecule, the phenyl rings are part of an electron-withdrawing benzophenone (B1666685) system, which amplifies the σ-holes on both the bromine and chlorine atoms.

| Halogen Atom | Relative Polarizability | Predicted σ-Hole Magnitude | Expected Halogen Bond Donor Strength |

|---|---|---|---|

| Bromine (Br) | Higher | More Positive | Stronger |

| Chlorine (Cl) | Lower | Less Positive | Weaker |

The strength of a halogen bond is directly related to the electrophilicity of the σ-hole. acs.org Attaching electron-withdrawing substituents to the aromatic ring that carries the halogen atom enhances the halogen bond donor capacity of that halogen. nih.govtamuc.edunsf.gov

In this compound, the entire benzoyl moiety acts as an electron-withdrawing group for the halogen on the other ring. The carbonyl group significantly withdraws electron density from the aromatic systems. This effect, combined with the inherent electronegativity of the halogens themselves, makes both the C-Br and C-Cl moieties potent halogen bond donors. Computational studies on simpler systems, such as substituted iodo- and bromobenzenes, have confirmed that electron-withdrawing substituents strengthen halogen bonds by making the σ-hole more positive. acs.orgnsf.gov The relative positioning of the substituents is also crucial; the ortho-position of the halogens in this compound places them in close proximity to the electron-withdrawing carbonyl bridge, which is expected to maximize this enhancing effect.

A defining feature of halogen bonding is its high degree of directionality. rsc.orgencyclopedia.pubacs.org The interaction is strongest when the R-X···Y angle (where X is the halogen bond donor and Y is the acceptor) is approximately 180°. encyclopedia.pubacs.orgmdpi.com This linearity arises because the nucleophile (Y) approaches the halogen along the axis of the R-X bond to achieve maximum overlap with the center of the positive σ-hole. encyclopedia.pub This strong directional preference makes halogen bonding a highly specific and reliable tool for constructing supramolecular architectures in crystal engineering. encyclopedia.pubacs.org In the case of this compound, this directionality would lead to specific and predictable interactions, likely with the carbonyl oxygen of a neighboring molecule acting as the halogen bond acceptor.

Influence of Substituent Effects on Halogen Bond Strengths

Hydrogen Bonding Networks in Crystalline and Solution States

While this compound lacks conventional hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, it can participate in weaker C-H···O hydrogen bonds, particularly in the crystalline state. The carbonyl oxygen atom is an effective hydrogen bond acceptor, while the aromatic C-H groups can act as weak donors.

Formation of Supramolecular Architectures and Self-Assembly Processes

The formation of extended supramolecular structures from this compound molecules is a result of a self-assembly process driven by the collective action of the intermolecular forces discussed. mdpi.comnih.gov The directionality and specificity of halogen bonds and hydrogen bonds act as the primary guiding forces, organizing the molecules into predictable patterns.

The self-assembly process can be envisioned as follows:

Primary Motif Formation: Stronger, directional interactions, such as Br···O=C or Cl···O=C halogen bonds and C-H···O hydrogen bonds, likely dominate the initial association of molecules, leading to the formation of one-dimensional chains or dimeric pairs. uomphysics.netmdpi.com

Network Propagation: These primary motifs then associate through weaker interactions to build up more complex architectures. mdpi.com This can involve additional halogen bonds (e.g., Br···Cl interactions) or aromatic stacking forces.

Final Architecture: The result is a stable three-dimensional supramolecular architecture, which could take the form of layered sheets or intricate 3D networks, depending on the subtle balance of the various non-covalent interactions. mdpi.com

Pi-Pi Stacking and Other Aromatic Interactions

Due to steric hindrance between the ortho-substituents and the carbonyl group, the two phenyl rings in benzophenone derivatives are not coplanar. They typically adopt a twisted conformation with a significant dihedral angle between the ring planes. upc.edu This non-planar geometry precludes traditional face-to-face π-π stacking.

Instead, other forms of aromatic interactions are more prevalent:

T-shaped Interactions: In this geometry, the edge of one aromatic ring (the C-H bonds) points towards the face of another ring (the π-electron cloud). This C-H···π interaction is a common feature in the crystal structures of aromatic compounds, including 2-bromobenzophenone (B80453). researchgate.netupc.edunih.gov

Parallel-Displaced Interactions: Here, the aromatic rings are parallel but offset from one another. This arrangement minimizes electrostatic repulsion while still allowing for attractive dispersion forces. Such interactions have also been identified in polymorphs of 2-bromobenzophenone. upc.edu

Applications of 2 Bromo 2 Chlorobenzophenone As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the halogen substituents on the benzophenone (B1666685) framework allows for its use as a foundational building block in the synthesis of several classes of heterocyclic compounds. These reactions often involve nucleophilic substitution or metal-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds, leading to the assembly of intricate ring systems.

Acridone (B373769) and its derivatives are an important class of nitrogen-containing heterocycles with a planar tricyclic structure. They are known for a wide range of biological activities, including anticancer and antimicrobial properties, and are also used as fluorescent dyes. rsc.org The synthesis of the acridone scaffold often relies on the intramolecular cyclization of N-phenylanthranilic acids. This cyclization is typically preceded by an intermolecular C-N bond formation, commonly achieved through a copper-catalyzed reaction known as the Ullmann condensation. rsc.orgwikipedia.org

While direct use of 2-Bromo-2'-chlorobenzophenone in a one-step synthesis to acridone is not prominently documented, its structure is primed for such transformations. The classic approach involves the reaction of an aniline (B41778) derivative with a 2-halobenzoic acid. rsc.orgorgsyn.org A related strategy involves the reaction of 2-aminobenzophenones with a base. nih.gov For instance, a derivative, 2-amino-2'-chlorobenzophenone, has been investigated for its potential to convert to acridone under basic conditions, although the reaction was unsuccessful in recovering the desired product, instead yielding the starting material. brocku.ca The synthesis of acridone derivatives generally proceeds by first preparing an intermediate like N-phenylanthranilic acid, which is then cyclized. orgsyn.org this compound could serve as a precursor to the necessary intermediates for these syntheses, for example, through conversion to an aminobenzophenone or a benzoic acid derivative.

Table 1: Key Reactions in Acridone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Ullmann Condensation | 2-Halobenzoic Acid + Aniline | Copper catalyst, Heat | N-Phenylanthranilic Acid |

Benzodiazepines are a cornerstone class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. The synthesis of many benzodiazepines relies on precursors derived from 2-aminobenzophenones. This compound serves as a key starting material for producing these critical amino-intermediates.

A prominent example is the synthesis of phenazepam, a potent benzodiazepine (B76468) developed in the Soviet Union. wikipedia.org The synthesis involves creating 2-amino-5-bromo-2'-chlorobenzophenone (B138813) as a key intermediate. wikipedia.orgmedchemexpress.comcaymanchem.com This intermediate is then acylated with an aminoacetic acid derivative and subsequently cyclized to form the seven-membered diazepine (B8756704) ring of phenazepam. wikipedia.org A recently developed synthetic route to phenazepam starts from 2-chlorobenzaldehyde, which is converted through several steps to 2-amino-2'-chlorobenzophenone. This is then brominated to give 2-amino-5-bromo-2'-chlorobenzophenone, which is finally converted to phenazepam. nih.govacs.org

Similarly, other benzodiazepine analogs utilize substituted benzophenones. The synthesis of the anticonvulsant clonazepam can start from 2-(2-haloacetamido)-5-nitro-2'-chlorobenzophenone, highlighting the importance of a properly functionalized benzophenone skeleton. google.com Furthermore, complex fused benzodiazepines, such as triazolobenzodiazepines, are also synthesized from substituted 2'-chlorobenzophenone precursors. prepchem.com These examples underscore the role of compounds like this compound as foundational scaffolds that are modified and then cyclized to produce a variety of therapeutically important benzodiazepines.

Table 2: Benzodiazepines Synthesized from Substituted 2'-Chlorobenzophenone Precursors

| Benzodiazepine | Key Precursor | Therapeutic Use |

|---|---|---|

| Phenazepam | 2-Amino-5-bromo-2'-chlorobenzophenone wikipedia.orgcaymanchem.com | Anxiolytic, Anticonvulsant wikipedia.org |

| Clonazepam | 2-(2-Haloacetamido)-5-nitro-2'-chlorobenzophenone google.com | Anticonvulsant, Anxiolytic |

Beyond benzodiazepines and acridones, the structural motif of this compound is a valuable building block for other classes of therapeutically relevant agents. The presence of two reactive halogen atoms allows for selective and sequential reactions, enabling the construction of diverse molecular frameworks. Its derivatives, particularly 2-amino-5-bromo-2'-chlorobenzophenone, are noted for their utility in pharmaceutical and agrochemical research. cymitquimica.com

The general class of 2-aminobenzophenones serves as a versatile synthon for a wide array of heterocyclic systems, including quinolines, quinazolines, indoles, and fluorenones. nih.gov The inherent reactivity of the halogen atoms in this compound makes it an ideal starting point for accessing these aminobenzophenone intermediates, which are then used to build these other bioactive molecules. Research has shown that the amino-derivative has potential applications in the development of novel anti-cancer agents due to its ability to interact with biological targets. chemimpex.com

Intermediate in the Synthesis of Benzodiazepine Analogs

Development of Functionalized Derivatives for Material Science Research

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of material science. The aromatic and halogenated nature of the compound suggests its potential as a monomer or an additive in the creation of advanced polymers. Derivatives of this compound are being explored for their use in developing materials with unique thermal and optical properties. chemimpex.com The benzophenone core is a known photosensitizer, and this property can be harnessed in photopolymerization processes. The bromine and chlorine atoms can also serve as sites for further functionalization, allowing for the tuning of material properties or for grafting onto polymer backbones.

Exploration in Specialty Chemical Synthesis

In the broader field of specialty chemicals, intermediates derived from this compound find application in the synthesis of dyes and pigments. chemimpex.com The chromophoric benzophenone structure, when appropriately substituted with auxochromes like amino groups, can produce vibrant colors. The amino derivative of this compound is specifically mentioned as an intermediate in the production of dyes for textiles and plastics. chemimpex.com The compound's role as a photosensitizer is also relevant in industrial chemical processes. The enhanced reactivity conferred by the halogen atoms makes it a useful building block for creating tailored compounds that meet specific performance criteria in various industrial applications. chemimpex.com

Future Research Directions and Challenges in 2 Bromo 2 Chlorobenzophenone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted benzophenones, including 2-Bromo-2'-chlorobenzophenone, traditionally relies on methods like the Friedel-Crafts acylation. mdpi.comasianpubs.org While effective, these methods often require harsh conditions and stoichiometric amounts of Lewis acid catalysts, leading to significant waste. asianpubs.org Future research must prioritize the development of more sustainable and atom-economical synthetic routes.

A primary challenge is the regioselective synthesis of asymmetrically substituted benzophenones. Modern catalytic systems, particularly those based on palladium, offer promising alternatives. For instance, Pd-catalyzed carbonylative coupling reactions or the addition of organometallic reagents to benzonitriles represent more sophisticated approaches. researchgate.net The development of "green" methodologies is paramount. This includes exploring solvent-free reaction conditions, utilizing recyclable catalysts, and employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

| Synthetic Approach | Description | Challenges & Future Directions |

| Friedel-Crafts Acylation | Reaction of an acyl chloride with an aromatic compound using a Lewis acid catalyst (e.g., AlCl₃). mdpi.com | Often lacks regioselectivity, requires harsh conditions, and generates significant waste. Future work should focus on milder catalysts and recyclable systems. |

| Palladium-Catalyzed Coupling | Cross-coupling reactions involving organometallic reagents, such as arylboronic acids, with benzonitrile (B105546) derivatives. researchgate.net | Catalyst cost and sensitivity can be prohibitive. Research into more robust and cheaper catalysts (e.g., based on earth-abundant metals) is needed. |

| Grignard Reagent Addition | Addition of an aryl Grignard reagent to a benzonitrile, followed by hydrolysis to form the ketone. asianpubs.org | Requires anhydrous conditions and can be sensitive to functional groups. The development of more tolerant reagent systems is a key goal. |

| Sustainable/Green Methods | Utilization of techniques like microwave irradiation, solvent-free conditions, or phase-transfer catalysis to reduce environmental impact. researchgate.netgoogle.com | Scaling up these methods for industrial production while maintaining high yields and purity remains a significant challenge. |

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, this involves dissecting the intricate electronic and steric effects of the halogen substituents on its reactivity.

Future research should leverage a synergistic combination of experimental and computational techniques. Experimental methods like kinetic studies, in-situ spectroscopic monitoring (e.g., IR, NMR), and calorimetry can provide macroscopic data on reaction rates and thermodynamics. nih.gov For example, rotating bomb combustion calorimetry has been used to determine the standard molar enthalpies of formation for various chlorobenzophenones, providing crucial thermodynamic data. nih.gov

These experimental findings can be complemented by high-level computational studies. Density Functional Theory (DFT) calculations are powerful tools for mapping reaction energy profiles, visualizing transition states, and understanding molecular orbital interactions. nih.govresearchgate.net Such studies can explain the regioselectivity observed in substitution reactions and predict the most likely pathways for new transformations. A significant challenge is to ensure that computational models accurately account for solvent effects and weak intermolecular forces, which can be critical in determining reaction outcomes.